molecular formula C14H13ClN2O2S2 B2973270 (Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate CAS No. 905681-68-7

(Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate

Cat. No. B2973270
CAS RN: 905681-68-7
M. Wt: 340.84
InChI Key: QZXPDAPOMOUDLO-PEZBUJJGSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound . The presence of the allyl group and the ethanethioate group suggests that this compound could have interesting reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of benzo[d]thiazol-2(3H)-one include a molecular weight of 185.63 and a solid physical form .

Scientific Research Applications

Microwave-Assisted Synthesis

(Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate and its derivatives are used in microwave-assisted synthesis, a method that enhances the efficiency of chemical reactions. This technique is applied in synthesizing various thiazole and thiadiazole derivatives, potentially offering faster reaction times and improved yields (Kamila, Ankati, & Biehl, 2011).

Corrosion Inhibition

Thiazole and thiadiazole derivatives, including those related to this compound, have been studied for their corrosion inhibition properties. These compounds can potentially protect metals like iron from corrosion, which is crucial in industrial applications (Kaya et al., 2016).

Catalyst Precursors in Polymerization

Compounds structurally related to this compound have been explored as catalyst precursors in polymerization processes. They are particularly effective in the copolymerization of cyclohexene oxide and carbon dioxide, producing polycarbonates (Darensbourg, Wildeson, & Yarbrough, 2002).

Metal Complex Formation

Studies have shown that thiazole derivatives can form metal complexes with various metals, including Co(II), Cu(II), Zn(II), and Hg(II). These complexes are significant in understanding metal uptake and binding in various chemical and biological systems (Camí et al., 2005).

Organic Synthesis

This compound related compounds are used in organic synthesis, particularly in the synthesis of benzothiazole derivatives. These reactions are crucial for producing compounds with potential pharmaceutical applications (Androsov et al., 2010).

Olefin Metathesis Catalysts

Thiazole-2-ylidene ligands, structurally similar to the compound , have been used in developing new ruthenium-based olefin metathesis catalysts. These catalysts are essential in organic synthesis and the production of various polymers (Vougioukalakis & Grubbs, 2008).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the cytotoxic activity of some related compounds , it could be of interest in the development of new anticancer drugs.

Mechanism of Action

Target of Action

The primary targets of this compound are the quorum sensing pathways in Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Mode of Action

This compound interacts with its targets by inhibiting the quorum sensing pathways. It does so without being an antibiotic, thereby jamming interbacterial communication and organization . In the LasB system, this compound showed promising quorum-sensing inhibitor activities .

Biochemical Pathways

The affected pathways are those involved in bacterial cell–cell communication, responses to external factors such as nutrient availability, defense mechanisms as well as to coordinate behavior such as biofilm formation and pathogenesis . By inhibiting these pathways, the compound can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria to develop future resistance .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and the prevention of biofilm formation . It also reduces the production of toxins and discourages bacteria from developing future resistance .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other bacteria, the availability of nutrients, and the specific conditions of the host organism can all affect how effectively this compound inhibits quorum sensing pathways

properties

IUPAC Name

S-[2-[(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S2/c1-3-6-17-11-5-4-10(15)7-12(11)21-14(17)16-13(19)8-20-9(2)18/h3-5,7H,1,6,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXPDAPOMOUDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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